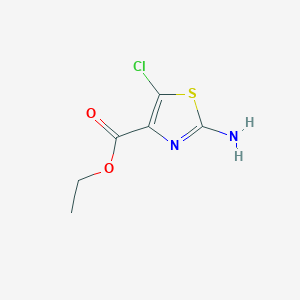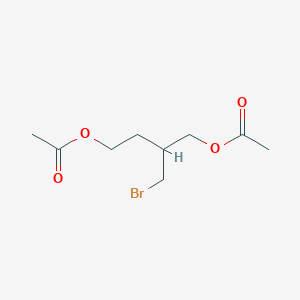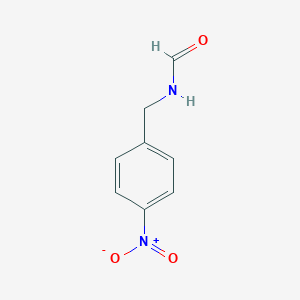
4-methoxy-2-methyl-1H-indole
Overview
Description
“4-methoxy-2-methyl-1H-indole” is an indole derivative . The molecular formula is C9H9NO and the molecular weight is 147.1739 .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. For instance, a study reported the synthesis of an indole derivative, 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene] acetohydrazide, which showed promising chemoprotective properties against cisplatin-induced organ damage .
Molecular Structure Analysis
The structure of “4-methoxy-2-methyl-1H-indole” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 .
Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . For instance, the compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene] acetohydrazide” was found to have anti-inflammatory and antioxidant properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-2-methyl-1H-indole” include a molecular weight of 147.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .
Scientific Research Applications
Cancer Treatment Applications
Indole derivatives, including compounds like 4-methoxy-2-methyl-1H-indole, have been increasingly recognized for their potential in treating various types of cancer. They exhibit a range of biologically significant properties that can be leveraged in oncology .
Antimicrobial Properties
These compounds also show promise as antimicrobial agents against a variety of microorganisms. Their structural versatility allows for the synthesis of numerous derivatives with potential use in combating infectious diseases .
Neurological Disorders
Indoles have been studied for their effects on different types of neurological disorders, offering a pathway for the development of new therapeutic agents targeting the central nervous system .
Anti-HIV Activity
Novel indolyl derivatives have been reported to possess anti-HIV properties, with molecular docking studies indicating their potential as anti-HIV-1 agents .
Antiviral Applications
Indole-based compounds have been investigated for their antiviral activity against a broad spectrum of RNA and DNA viruses, highlighting their significance in virology research .
Medicinal Chemistry
The indole scaffold is essential for the high antiproliferative activity observed in certain compounds, making it a valuable component in medicinal chemistry for drug design and synthesis .
Mechanism of Action
Target of Action
4-Methoxy-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 4-methoxy-2-methyl-1H-indole, may interact with their targets to induce a range of changes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that 4-methoxy-2-methyl-1H-indole may have a range of effects at the molecular and cellular levels.
Future Directions
Indole derivatives are being extensively researched for their potential therapeutic applications. For instance, indole scaffolds are being explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
4-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNDWTXECQVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444619 | |
| Record name | 4-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-1H-indole | |
CAS RN |
17897-50-6 | |
| Record name | 4-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)










